Product packaging for 5-Isobutylpicolinic acid(Cat. No.:CAS No. 49751-49-7)

5-Isobutylpicolinic acid

Cat. No.: B3268823
CAS No.: 49751-49-7
M. Wt: 179.22 g/mol
InChI Key: ZPXJBGFPNLUFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isobutylpicolinic acid ( 49751-49-7) is an organic compound with the molecular formula C 10 H 13 NO 2 and a molecular weight of 179.22 g/mol . It is a derivative of picolinic acid (pyridine-2-carboxylic acid), a metabolite of the essential amino acid tryptophan . As part of the picolinic acid family, this compound is of significant interest in chemical and pharmaceutical research, particularly in the development of advanced chelating ligands . Polydentate picolinic acid-based ligands are being evaluated for their ability to form stable complexes with metal ions, including trivalent radiometals like Actinium-225 for targeted alpha therapy, an emerging approach in cancer treatment . The core picolinic acid structure is a known bidentate chelator of various di- and trivalent metal ions, such as zinc, copper, and manganese, which is crucial for its potential applications in metallochemistry and as a building block for more complex molecular scaffolds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B3268823 5-Isobutylpicolinic acid CAS No. 49751-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpropyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)5-8-3-4-9(10(12)13)11-6-8/h3-4,6-7H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXJBGFPNLUFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Isobutylpicolinic Acid

Established Synthetic Routes to 5-Isobutylpicolinic Acid

Established synthetic routes to this compound primarily rely on the functionalization of a pre-formed pyridine (B92270) ring. These methods can be categorized into multi-step strategies and approaches that build the ring system from acyclic precursors.

Multi-Step Synthesis Strategies

A common and practical multi-step approach to this compound involves the synthesis of a suitable precursor, 5-isobutyl-2-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid. This strategy leverages the relative accessibility of substituted pyridines.

The synthesis of the 5-isobutyl-2-methylpyridine intermediate can be achieved through various methods, including the condensation of aldehydes and ammonia. For instance, a reaction analogous to the industrial synthesis of 5-ethyl-2-methylpyridine could be envisioned, using a mixed feed of acetaldehyde and isovaleraldehyde with ammonia over a catalyst.

Once the 5-isobutyl-2-methylpyridine precursor is obtained, the crucial step is the selective oxidation of the 2-methyl group to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A classic method involves the use of potassium permanganate (KMnO₄) in an aqueous medium. The reaction proceeds by heating the substrate with a stoichiometric amount of the oxidant. Another established method is the vapor-phase oxidation using a vanadium oxide-based catalyst, often supported on titanium dioxide. This method is common in industrial settings for the production of other pyridine carboxylic acids.

Step Reaction Key Reagents and Conditions Plausible Yield (%)
1Synthesis of 5-isobutyl-2-methylpyridineAcetaldehyde, Isovaleraldehyde, Ammonia, Catalyst, High Temperature40-60
2Oxidation to this compound5-isobutyl-2-methylpyridine, KMnO₄, Water, Heat70-85
Alternate Step 2Vapor-Phase Oxidation5-isobutyl-2-methylpyridine, Air, V₂O₅/TiO₂ catalyst, 350-450°C60-75

Total Synthesis Approaches

Total synthesis strategies for constructing the this compound skeleton involve building the pyridine ring from acyclic precursors. These methods offer the advantage of introducing the desired substituents at specific positions from the outset. One such approach is the Bohlmann-Rahtz pyridine synthesis.

In a hypothetical application of this method to this compound, an enamine derived from 3-amino-2-butenoate could be reacted with an ethynyl ketone bearing the isobutyl group. The subsequent cyclodehydration of the intermediate aminodienone, often acid-catalyzed, would lead to the formation of the substituted pyridine ring with the carboxylic acid ester already in place at the 2-position. Saponification of the ester would then yield the final product.

Step Reaction Type Acyclic Precursors Key Transformation
1Michael AdditionEnamine, Ethynyl KetoneFormation of an aminodienone intermediate
2CyclodehydrationAminodienone intermediateAcid-catalyzed ring closure and aromatization
3HydrolysisPicolinate (B1231196) esterSaponification to the carboxylic acid

Development of Novel Synthetic Methodologies for this compound

Recent advances in organic synthesis have focused on the development of more efficient, sustainable, and safer methods. These include catalytic approaches, the application of green chemistry principles, and the use of flow chemistry. While not specifically documented for this compound, these methodologies have been successfully applied to the synthesis of related pyridine derivatives and represent the forefront of synthetic chemistry.

Catalytic Synthesis Approaches

Modern catalytic methods offer powerful alternatives to traditional stoichiometric reactions for the synthesis of substituted pyridines. One promising strategy is the use of transition-metal-catalyzed C-H activation. This approach could potentially be used to directly introduce the isobutyl group onto a picolinic acid derivative. For example, a palladium-catalyzed C-H functionalization of a picolinic acid ester at the 5-position with isobutyl bromide could be envisioned. Picolinic acid itself, or a derivative, can act as a directing group to facilitate regioselective C-H activation.

Another catalytic approach involves the synthesis of picolinate derivatives through multi-component reactions. For instance, a novel heterogeneous catalyst has been used for the synthesis of picolinates from 2-oxopropanoates, aldehydes, ammonium acetate, and malononitrile. Adapting this methodology could allow for the construction of the 5-isobutylpicolinate skeleton in a single, convergent step.

Catalytic Approach Description Potential Application to this compound Key Catalyst
C-H ActivationDirect functionalization of a C-H bond.Direct isobutylation of a picolinic acid ester at the 5-position.Palladium or Ruthenium complexes.
Multi-component ReactionCombining three or more reactants in a single step to form a complex product.One-pot synthesis of a 5-isobutylpicolinate derivative from acyclic precursors.Heterogeneous metal-organic framework (MOF) catalysts.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can be achieved by using safer solvents, reducing waste, and employing catalytic methods to improve atom economy.

One key area for improvement is the oxidation of 5-isobutyl-2-methylpyridine. Traditional methods often use stoichiometric amounts of hazardous oxidizing agents like potassium permanganate. Greener alternatives include the use of hydrogen peroxide as the oxidant in combination with a catalyst, such as a heteropolyacid. This approach generates water as the primary byproduct, significantly reducing waste. Furthermore, conducting reactions in greener solvents like water or supercritical carbon dioxide, or even under solvent-free conditions, can greatly enhance the environmental profile of the synthesis. The use of biocatalysts, such as engineered enzymes, also represents a promising green alternative for the selective oxidation of the methyl group.

Green Chemistry Principle Application in Synthesis Example
Use of Safer SolventsReplacing hazardous organic solvents.Performing the synthesis in water or ethanol.
CatalysisReplacing stoichiometric reagents with catalytic alternatives.Using a heteropolyacid catalyst with H₂O₂ for the oxidation step.
Waste PreventionDesigning syntheses with higher atom economy.Employing a multi-component reaction to build the core structure in one step.

Flow Chemistry Applications in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and enhanced scalability. The synthesis of this compound could benefit from the application of flow chemistry in several ways.

For instance, the oxidation of 5-isobutyl-2-methylpyridine is often an exothermic reaction. A flow reactor allows for precise temperature control, minimizing the risk of runaway reactions and improving selectivity. Furthermore, a packed-bed reactor containing an immobilized oxidation catalyst could be used for continuous production. This setup would also simplify catalyst recovery and reuse. The synthesis of 2-methylpyridine derivatives has been demonstrated in a continuous flow setup using a packed-bed reactor with a Raney® nickel catalyst, showcasing the feasibility of applying this technology to the synthesis of the precursor to this compound.

Flow Chemistry Application Description Advantages
Continuous OxidationPumping a solution of 5-isobutyl-2-methylpyridine through a heated reactor packed with an oxidizing agent or catalyst.Enhanced safety, improved heat transfer, higher throughput, and easier scalability.
Multi-step SynthesisIntegrating multiple reaction steps into a continuous flow sequence without isolating intermediates.Reduced reaction time, minimized manual handling, and increased overall efficiency.

Derivatization and Analog Synthesis of this compound

The structural framework of this compound, featuring a carboxylic acid group and a pyridine ring, offers multiple sites for chemical modification. These modifications are pursued to create derivatives and analogs with altered physicochemical properties, biological activities, or to serve as tools for chemical biology research.

Strategies for Structural Modification and Diversification

The derivatization of this compound can be approached by targeting either the carboxylic acid moiety or the pyridine ring. Common strategies aim to modulate polarity, steric bulk, and electronic properties.

Esterification and Amidation: The carboxylic acid group is a prime target for derivatization. Standard esterification procedures, such as Fischer esterification with various alcohols under acidic catalysis, can yield a library of esters with varying alkyl or aryl groups. Similarly, amide bond formation can be achieved by activating the carboxylic acid, for instance with thionyl chloride to form an acyl chloride, followed by reaction with a primary or secondary amine. These reactions are fundamental for creating prodrugs or modifying the compound's solubility and membrane permeability. researchgate.net

Pyridine Ring Functionalization: The pyridine ring can undergo electrophilic or nucleophilic substitution, although the presence of the electron-withdrawing carboxylic acid group deactivates the ring towards electrophilic attack. However, functionalization can be achieved through various synthetic routes, including the synthesis of precursors to this compound that already contain desired substituents on the pyridine ring.

Bioisosteric Replacement: Another strategy involves the replacement of the carboxylic acid group with other acidic functional groups, known as bioisosteres, such as tetrazoles or hydroxamic acids. This can significantly alter the acidity and binding interactions of the molecule with biological targets.

The following table summarizes common derivatization strategies for picolinic acid structures.

Reaction Type Reagents and Conditions Resulting Functional Group Purpose of Modification
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄), HeatEsterIncrease lipophilicity, Prodrug synthesis
AmidationSOCl₂, then AmineAmideModulate biological activity, Prodrug synthesis
Ring HalogenationN-HalosuccinimideHalogenated PyridineSynthetic handle for further modification
Bioisosteric ReplacementMulti-step synthesisTetrazole, Hydroxamic acidAlter acidity and binding properties

Synthesis of Biologically Relevant Conjugates and Prodrugs for Research

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through metabolic processes. nih.gov The synthesis of prodrugs and conjugates of this compound is a key strategy to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Carrier-Linked Prodrugs: This is the most common approach, where the active drug is linked to a carrier molecule. mdpi.com For this compound, this typically involves forming an ester or amide linkage with a promoiety. mdpi.com For instance, esterification with a long-chain alcohol can increase lipid solubility, potentially enhancing absorption.

Mutual Prodrugs: In this strategy, two synergistic drugs are linked together. For example, this compound could be conjugated with another therapeutic agent via an ester or amide bond, with the aim of delivering both drugs to the target site where they are released by enzymatic cleavage.

Biologically Relevant Conjugates: Beyond prodrugs, this compound can be conjugated to biomolecules like amino acids, peptides, or phospholipids for various research purposes. mdpi.com For example, conjugation to a fluorescent dye can create a molecular probe to study its cellular uptake and distribution. The synthesis of such conjugates often employs standard peptide coupling reagents to form stable amide bonds.

Mechanistic Studies of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for optimizing synthetic procedures and predicting its chemical behavior. This involves elucidating reaction pathways and studying the kinetic and thermodynamic aspects of its transformations.

Reaction Pathway Elucidation

The elucidation of reaction pathways for transformations involving this compound generally relies on established principles of organic chemistry, supplemented by experimental studies such as spectroscopic analysis to identify intermediates.

Fischer Esterification: The acid-catalyzed esterification of this compound with an alcohol, for example, proceeds through a well-established pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, followed by deprotonation to yield the ester product and regenerate the acid catalyst.

Amide Formation via Acyl Chloride: The synthesis of an amide from this compound often proceeds via an acyl chloride intermediate. The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂). The mechanism involves the attack of the carboxylic acid oxygen on the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. Subsequent attack by the chloride ion and elimination of sulfur dioxide and hydrogen chloride yields the highly reactive acyl chloride. This acyl chloride then readily reacts with an amine nucleophile, where the nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases a chloride ion.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving this compound are influenced by factors such as temperature, concentration of reactants, solvent, and the electronic properties of the pyridine ring.

Kinetic Control: Reaction rates can be influenced by the steric hindrance around the reactive sites. For example, the rate of esterification might decrease with bulkier alcohols due to increased steric hindrance at the transition state. The electronic nature of the pyridine ring also plays a role; the electron-withdrawing character of the nitrogen atom can influence the reactivity of the carboxylic acid group.

Thermodynamic Control: The position of the equilibrium in a reversible reaction, such as esterification, is determined by the relative stabilities of the reactants and products. In esterification, the removal of water as it is formed can drive the equilibrium towards the product side, in accordance with Le Chatelier's principle.

The following hypothetical data table illustrates how the choice of alcohol could affect the kinetics of the Fischer esterification of this compound.

Alcohol Relative Rate Constant (k_rel) at 25°C Plausible Rationale
Methanol1.00Least sterically hindered, fastest reaction.
Ethanol0.78Slightly more hindered than methanol.
Isopropanol0.25Increased steric bulk slows the reaction.
tert-Butanol< 0.01Highly hindered, reaction is extremely slow.

These kinetic and thermodynamic considerations are fundamental for the rational design of synthetic routes to derivatives of this compound, allowing for the optimization of reaction conditions to achieve desired products in high yield.

Computational and Theoretical Chemistry Studies of 5 Isobutylpicolinic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a deep look into the electronic nature of a compound.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the chemical stability and reactivity of the molecule. A smaller gap generally suggests higher reactivity. For 5-isobutylpicolinic acid, specific values for the HOMO and LUMO energies and the corresponding energy gap have not been reported in the surveyed literature.

Conformation and Tautomerism Studies

Computational methods are used to determine the most stable three-dimensional arrangement (conformation) of a molecule by calculating the energies of different spatial orientations. Picolinic acid derivatives can also exist in different tautomeric forms (isomers that differ in the position of a proton). Theoretical calculations can predict the relative stability of these tautomers. However, specific conformational analyses or studies on the tautomeric equilibrium of this compound have not been found.

Molecular Docking Studies of this compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a key tool in drug discovery for predicting the binding affinity and mode of action of a compound.

Prediction of Ligand-Target Binding Modes

Docking simulations can predict how this compound might bind to the active site of various protein targets. This involves generating numerous possible binding poses and scoring them based on their energetic favorability. Without specific molecular docking studies on this compound, its potential binding modes with any biological targets remain speculative.

Characterization of Active Site Interactions

Following the prediction of a binding mode, the specific interactions between the ligand and the amino acid residues in the protein's active site can be analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for the stability of the ligand-protein complex. As no specific docking studies have been published, there is no information available on the active site interactions of this compound with any particular biological target.

Binding Affinity Prediction and Ranking

No specific studies detailing the prediction and ranking of the binding affinity of this compound against any biological target were identified. While general methodologies for binding affinity prediction are well-established in computational chemistry, their application to this specific compound has not been documented in the accessible scientific literature.

Molecular Dynamics Simulations

Similarly, a search for molecular dynamics (MD) simulations involving this compound did not return any specific research.

Conformational Dynamics of this compound in Solution

There is no available research detailing the conformational dynamics of this compound in a solution environment through MD simulations. Such studies would provide insight into the molecule's flexibility and the accessible conformations it can adopt, which are crucial for its interaction with biological targets.

Ligand-Target Binding Dynamics and Stability

No publications were found that investigate the dynamics and stability of a potential binding interaction between this compound and a biological target. These types of simulations are critical for understanding the mechanism of action and the residence time of a ligand in the binding site of a protein.

In Silico Screening and Virtual Library Design for Research Compound Discovery

The use of this compound as a scaffold or fragment in in silico screening or the design of virtual libraries for the discovery of new research compounds does not appear to be a focus of any published studies. Virtual screening campaigns and library design are common strategies in drug discovery, but their specific application to this compound is not documented.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

No QSAR models have been reported that specifically include this compound or its derivatives to derive relationships between their chemical structure and biological activity. QSAR studies are instrumental in predicting the activity of novel compounds and guiding the design of more potent molecules.

Advanced Spectroscopic Characterization and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a compound like 5-Isobutylpicolinic acid, NMR is crucial for confirming its chemical structure and studying its interactions with other molecules, particularly proteins. nih.gov

High-resolution multi-dimensional NMR techniques, such as 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are used to resolve complex spectra and provide unambiguous assignments of atomic nuclei. researchgate.netnih.gov These methods separate signals into multiple dimensions, which is particularly useful for complex molecules or mixtures. nih.gov In the context of this compound, a ¹H-¹³C HSQC experiment would correlate each proton signal with the carbon atom it is directly attached to, confirming the connectivity of the isobutyl group and the picolinic acid ring. This detailed mapping is essential for verifying the compound's synthesis and purity.

The expected NMR data for this compound would show characteristic chemical shifts for the protons and carbons in both the pyridine (B92270) ring and the isobutyl side chain. The table below provides predicted chemical shifts based on the analysis of similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (Pyridine Ring) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
3-H 8.1 - 8.3 125 - 127
4-H 7.8 - 8.0 138 - 140
6-H 8.6 - 8.8 150 - 152
Atom Position (Isobutyl Group) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂- 2.6 - 2.8 45 - 47
-CH- 1.9 - 2.1 30 - 32
-(CH₃)₂ 0.9 - 1.1 22 - 24
Other
-COOH 12.0 - 14.0 (broad) 165 - 167
C2 (ring) - 148 - 150

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

NMR spectroscopy is a primary tool for studying the interactions between small molecules (ligands) and proteins at an atomic level. nih.govuniversiteitleiden.nl Techniques like Chemical Shift Perturbation (CSP) mapping, also known as chemical shift mapping, are frequently employed. nih.gov In a typical CSP experiment, a series of ¹H-¹⁵N HSQC spectra of an isotopically labeled protein are recorded upon titration with the ligand, in this case, this compound. nih.govresearchgate.net

When this compound binds to the protein, it perturbs the local chemical environment of the amino acid residues in the binding site. This causes changes (perturbations) in the chemical shifts of the amide protons and nitrogens of those specific residues. univr.it By monitoring which peaks in the HSQC spectrum shift, researchers can precisely map the ligand's binding site on the protein's surface. The magnitude of these shifts can also be used to determine the binding affinity (dissociation constant, Kd) of the interaction. nih.gov This information is critical in fields like drug discovery for understanding how a compound engages its biological target. universiteitleiden.nl

Mass Spectrometry (MS) Applications in Metabolite Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. MS is widely used for identifying metabolites of a parent compound in biological samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of the exact elemental formula of a molecule and its metabolites. scispace.com For this compound (C₁₀H₁₃NO₂), HRMS can confirm its molecular weight with high accuracy, distinguishing it from other compounds that may have the same nominal mass but a different elemental composition. When studying its metabolism, HRMS can identify potential metabolic products by detecting their accurate masses and calculating the corresponding elemental formulas, suggesting transformations such as hydroxylation, oxidation, or conjugation. nih.gov

In tandem mass spectrometry (MS/MS), a specific ion (the precursor or parent ion) is selected and fragmented into smaller product or daughter ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and elucidation. nih.govyoutube.com

For this compound, the fragmentation pattern would likely involve characteristic losses from the parent molecule. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). libretexts.org The isobutyl side chain could undergo cleavage, leading to the loss of alkyl fragments. Analysis of these specific fragment ions helps to confirm the structure of the parent compound and identify the structures of its metabolites by revealing how the molecule has been modified. researchgate.netquizlet.com

Table 2: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 179.21 g/mol )

Predicted m/z Proposed Fragment Description of Loss
179 [M+H]⁺ Protonated parent molecule
162 [M-OH]⁺ Loss of hydroxyl radical from carboxylic acid
134 [M-COOH]⁺ Loss of the carboxyl group
122 [M-C₄H₉]⁺ Loss of the isobutyl group (alpha-cleavage)

Note: These are predicted fragmentation pathways. The actual observed fragments and their relative intensities can vary depending on the ionization method and collision energy used.

X-ray Crystallography for Complex Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule or a macromolecular complex. nih.govyoutube.com The technique involves crystallizing the compound of interest and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.gov This method provides an electron density map from which a detailed atomic model can be built. nih.gov

For this compound, obtaining a crystal structure would confirm its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. More significantly, co-crystallizing this compound with its protein target can provide an atomic-level snapshot of their interaction. nih.govmdpi.com This reveals the precise orientation of the ligand within the protein's binding pocket and identifies the specific amino acid residues involved in the interaction. Such detailed structural information is invaluable for structure-based drug design, allowing for the rational optimization of a compound's potency and selectivity. nih.gov The data obtained from a crystallographic experiment includes the unit cell dimensions, space group, and refinement statistics, as illustrated by the example data for a related compound in the table below. researchgate.net

Table 3: Example Crystallographic Data for a Picolinic Acid Derivative (5-Nitropicolinic acid monohydrate)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 11.859(2)
b (Å) 12.115(2)
c (Å) 5.998(1)
β (°) 101.43(3)
Volume (ų) 843.9(3)
Z (molecules/unit cell) 4
R-factor 0.045

Source: Data from the crystal structure of 5-Nitropicolinic acid monohydrate serves as an illustrative example of the type of data obtained from an X-ray crystallography experiment. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
5-Nitropicolinic acid

Vibrational Spectroscopy (FTIR, Raman) in Molecular Interaction Research

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for studying the molecular structure and interactions of compounds like this compound. They probe the vibrational modes of molecules, which are sensitive to changes in bonding, conformation, and intermolecular interactions. mdpi.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. hilarispublisher.com The resulting spectrum provides a molecular fingerprint, with characteristic peaks corresponding to specific functional groups. In the context of this compound, FTIR can be used to identify key functional groups such as the carboxylic acid C=O stretch, C=N vibrations of the pyridine ring, and C-H bonds of the isobutyl group. researchgate.netresearchgate.net

When this compound binds to a protein, changes in its chemical environment are reflected in the FTIR spectrum. mdpi.comnih.gov For instance, the coordination of the pyridine nitrogen and the carboxylate oxygen to a metal ion or a protein residue will cause shifts in their respective vibrational frequencies. researchgate.net By comparing the spectrum of the free ligand to that of the protein-ligand complex, one can deduce the specific functional groups involved in the binding interaction. mdpi.com Analysis of the protein's amide I and amide II bands can also reveal changes in the protein's secondary structure upon ligand binding. nih.govnih.gov

Table 3: Characteristic FTIR Frequencies for Picolinic Acid Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Shift upon Interaction
Carboxylic Acid (C=O) Stretching ~1700-1740 Negative shift (to lower frequency) upon deprotonation/coordination. researchgate.net
Pyridine Ring (C=N) Stretching ~1640-1675 Negative shift upon coordination to a metal or hydrogen bonding. researchgate.net
Pyridine Ring Deformation ~760-770 Shift confirms coordination of the pyridyl nitrogen. researchgate.net
Metal-Nitrogen (M-N) Stretching ~420-470 Appears upon complexation. researchgate.net

This table is based on data for picolinic acid and its metal complexes and serves as a reference for the potential analysis of this compound. researchgate.netresearchgate.net

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser). researchgate.netnih.gov It provides information about molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for analyzing the carbon skeleton of molecules like the pyridine ring and isobutyl group of this compound. researchgate.net

This technique is a powerful tool for conformational analysis, as the Raman spectrum is sensitive to the geometry of the molecule. nih.gov Different conformers (spatial arrangements of a molecule) will produce distinct Raman spectra. By analyzing changes in the number, position, and intensity of Raman peaks, researchers can study the conformational preferences of this compound in different environments (e.g., in solution versus bound to a protein). nih.gov The low-frequency region of the Raman spectrum is especially useful for observing vibrations of the entire molecular framework, providing insights into conformational order. researchgate.netnih.gov

Table 4: Representative Raman Active Modes in Pyridine

Vibrational Mode Description Approximate Wavenumber (cm⁻¹)
ν1 Ring Breathing (symmetric) ~991
ν6a In-plane Ring Deformation ~605
ν8a Ring Stretching ~1583
ν12 Ring Breathing (trigonal) ~1030

This table is based on data for neat pyridine and serves as a reference for interpreting the spectra of pyridine derivatives like this compound. nih.gov

Hyphenated Analytical Techniques in Research Sample Analysis

Hyphenated techniques combine a separation method, typically chromatography, with a detection method, usually a form of spectroscopy, to provide a powerful tool for analyzing complex mixtures. nih.govajpaonline.comiipseries.orgchemijournal.com These methods are essential for the identification and quantification of this compound in research samples such as biological fluids or reaction mixtures.

The most common and powerful hyphenated technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govspringernature.com In LC-MS, the components of a sample are first separated by High-Performance Liquid Chromatography (HPLC) based on their physicochemical properties (e.g., polarity). utsa.edu The separated components, including this compound, then enter a mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio. ajpaonline.com This provides a highly sensitive and specific method for both identifying the compound based on its molecular weight and quantifying its concentration. utsa.edunih.gov

For enhanced sensitivity and structural elucidation, tandem mass spectrometry (MS/MS) can be used (LC-MS/MS). nih.govresearchgate.net In this setup, the parent ion of this compound is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern is unique to the molecule and provides definitive structural confirmation, making LC-MS/MS the gold standard for quantitative bioanalysis. nih.govresearchgate.net Derivatization of picolinic acid and its analogues has been shown to enhance ionization efficiency and detection sensitivity in LC-MS analyses. nih.govresearchgate.net Other hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile compounds, and LC-NMR for detailed structural analysis without the need for isolation. nih.govajpaonline.comchemijournal.com

Investigation of Molecular Mechanisms and Biological Interactions Non Clinical Research

Target Identification and Validation Research

Following a thorough review of scientific literature, no specific studies detailing the protein binding profiles or affinity determination (e.g., K_d_ values) for 5-Isobutylpicolinic acid were identified. Research in this specific area appears to be limited or not publicly available.

Studies conducted in vitro using DBH purified from bovine adrenal medullae have demonstrated that Fusaric acid effectively inhibits the enzyme's activity. nih.gov The inhibition of DBH by Fusaric acid and other picolinic acid derivatives has been a subject of pharmacological interest. nih.govnih.gov This inhibition is achieved by binding to the enzyme's active site, thereby preventing the catalytic conversion of its substrate.

The inhibitory action of Fusaric acid on Dopamine (B1211576) β-hydroxylase is a key molecular mechanism identified in non-clinical, non-human systems. nih.govnih.gov

CompoundTarget EnzymeSystemInhibition Finding
5-Butylpicolinic acid (Fusaric acid)Dopamine β-hydroxylase (DBH)Bovine Adrenal Medulla (In Vitro)Demonstrated inhibitor of enzyme activity. nih.gov

No studies utilizing receptor binding assays to determine the affinity or interaction of this compound with specific receptors in non-human, in vitro systems were found in the reviewed scientific literature.

Cellular and Subcellular Research Models (In Vitro, Non-Human Origin)

A comprehensive search of available literature did not yield any studies that have employed cell-based assays of non-human origin to elucidate the molecular or cellular mechanisms of action for this compound.

There is no evidence in the current scientific literature of research involving the use of organoids or other advanced tissue culture models to investigate the biological effects or mechanisms of this compound.

Biochemical Pathway Modulation Research

Investigation of Metabolic Pathways and Network Analysis

Detailed investigation into the specific metabolic pathways and network analysis of this compound is not extensively documented in publicly available scientific literature. The biotransformation of picolinic acid, the parent compound, is known to proceed via hydroxylation in certain microorganisms, such as the conversion to 6-hydroxypicolinic acid by Rhodococcus sp. mdpi.com. In humans, picolinic acid is an endogenous catabolite of the amino acid tryptophan, formed through the kynurenine (B1673888) pathway. nih.govwikipedia.orghmdb.ca. However, the metabolic fate of the 5-isobutyl-substituted derivative, including its absorption, distribution, metabolism, and excretion (ADME) profile and its interactions with metabolic networks, remains an area requiring further research.

Enzyme Kinetics and Reaction Pathway Analysis

Specific enzyme kinetics and reaction pathway analyses for this compound are not described in the current body of scientific research. Enzyme kinetics studies are crucial for understanding the rate at which enzymes catalyze reactions involving a substrate, defining key parameters like the Michaelis constant (Km) and maximum velocity (Vmax). wikipedia.orgteachmephysiology.com. Such data would be essential to identify the specific enzymes that may interact with or metabolize this compound and to elucidate the mechanism of its action or degradation. Without experimental data, the affinity of this compound for specific enzymes and the efficiency of its conversion remain undetermined.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery for understanding how the chemical structure of a compound influences its biological activity. libretexts.org. By systematically modifying different parts of a molecule, researchers can identify key structural features, or pharmacophores, that are responsible for its effects. While SAR studies focused exclusively on this compound are limited, research on related picolinic acid derivatives provides valuable insights into how modifications to the pyridine (B92270) ring and its substituents can modulate biological activity.

Pharmacophore Modeling for Research Compounds

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. wikipedia.orgjackwestin.com. A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For the broader class of picolinic acid derivatives, pharmacophore models can be developed based on a set of active compounds to guide the design of new molecules with enhanced potency or selectivity. For example, in the design of inhibitors for metallo-β-lactamases, derivatives of the related compound dipicolinic acid were synthesized to probe interactions with the enzyme's active site. hmdb.ca. A pharmacophore model for such inhibitors would likely include:

A metal-binding feature (from the carboxylic acid and pyridine nitrogen).

Specific hydrophobic or aromatic features to interact with non-polar pockets in the active site.

Hydrogen bond donor/acceptor sites to form directional interactions with key amino acid residues.

Such models serve as a 3D query to screen virtual libraries for new compounds that fit the model and are therefore more likely to be active, streamlining the discovery of novel research compounds. teachmephysiology.com.

Substituent Effects on Biological Activity in Pre-clinical Models

The type and position of substituents on the picolinic acid scaffold have a profound impact on biological activity. Research into various derivatives has shown that even small changes to the substitution pattern can lead to significant differences in potency and selectivity.

For instance, in the development of novel herbicides based on the picolinic acid structure, the introduction of different aryl-substituted pyrazole (B372694) groups at the 6-position led to a wide range of herbicidal activity against various plant species. mdpi.comnih.govwikipedia.org. Similarly, studies on antibacterial quinoline (B57606) carboxylic acids, which share structural similarities, have demonstrated the critical role of substituents at the 5-position. The presence of a 5-methyl group was found to enhance in vitro potency in some contexts but decrease it in others, depending on the nature of other substituents on the molecule. google.com. Replacing the 5-methyl group with a larger 5-ethyl group significantly reduced efficacy, suggesting that the size and lipophilicity of the alkyl group at this position are critical determinants of activity. google.com.

These findings indicate that the isobutyl group at the 5-position of this compound is expected to significantly influence its biological profile through steric and electronic effects, potentially impacting its binding affinity to biological targets. The table below summarizes general findings on how substituents on a core ring structure can affect biological activity, based on data from related compound classes.

Compound SeriesPosition of SubstitutionSubstituent TypeObserved Effect on Biological ActivityReference
6-Pyrazolyl-2-Picolinic Acids6-positionAryl-substituted pyrazoleModulates herbicidal activity and spectrum. mdpi.comnih.gov
6-Fluoroquinoline-3-Carboxylic Acids5-positionMethyl groupEnhanced in vitro antibacterial potency in some analogs. google.com
6-Fluoroquinoline-3-Carboxylic Acids5-positionEthyl groupSignificantly reduced antibacterial efficacy compared to the 5-methyl analog. google.com
Aminobenzophenones5-positionChlorine atomSubstitution at the 5-position was preferred for activity over other positions. libretexts.org

Pre Clinical Research Applications and Model Systems Non Human

In Vivo Studies in Non-Human Animal Models

Selection and Characterization of Appropriate Animal Models

In the pre-clinical evaluation of picolinic acid and its derivatives, rodent models have been predominantly utilized. Specifically, Sprague-Dawley rats and C57BL/6 mice have been employed in various studies to assess the physiological effects of these compounds. nih.govnih.gov

Sprague-Dawley rats have been instrumental in toxicological studies to determine the effects of escalating doses of picolinic acid. nih.gov These studies are crucial for identifying potential target organs for toxicity and for establishing a preliminary safety profile. C57BL/6 mice, on the other hand, have been used in efficacy studies, particularly in models of osteoporosis, to evaluate the anabolic effects of picolinic acid on bone. nih.gov The selection of these models is based on their well-characterized physiology and genetics, which allow for reproducible and translatable results.

Animal ModelStrainResearch ApplicationKey Findings for Picolinic Acid
RatSprague-DawleyToxicologyHigh doses (≥500 mg/kg/day) were associated with vascular-neurotoxicity. nih.gov
MouseC57BL/6Bone AnabolismDemonstrated increased bone formation, mass, and strength. nih.gov
HamsterSyrian goldenAntiviral EfficacyShowed antiviral activity against SARS-CoV-2.
MouseBALB/cAntiviral EfficacyExhibited antiviral activity against Influenza A virus.

Mechanistic Research in Whole Organism Systems

The primary mechanism of action of picolinic acid investigated in vivo revolves around its role as a chelating agent for divalent and trivalent metal ions, particularly zinc. wikipedia.org This chelation is believed to facilitate the transport and absorption of these ions. The immunomodulatory and anti-infective properties of picolinic acid are thought to be linked to its ability to modulate zinc-finger proteins, which are involved in viral replication and cellular homeostasis. drugbank.com

In the context of bone metabolism, in vivo studies suggest that picolinic acid exerts its anabolic effects by activating osteogenic pathways. nih.gov This leads to increased bone formation without significantly affecting mineral absorption or calciotropic hormones. nih.gov Furthermore, recent research has highlighted the broad-spectrum antiviral activity of picolinic acid in whole organism systems. Mechanistic studies suggest that it inhibits the entry of enveloped viruses by disrupting the integrity of the viral membrane and interfering with virus-cellular membrane fusion.

Biodistribution and Pharmacokinetic Research in Non-Human Models

Specific pharmacokinetic and biodistribution data for 5-Isobutylpicolinic acid are not available. However, studies on related compounds provide some insights. For instance, research on chromium picolinate (B1231196) in Sprague-Dawley rats has provided information on the in vivo distribution of a picolinate salt. nih.gov Following intravenous injection of radiolabeled chromium picolinate, the distribution of the labels was tracked in various tissues, as well as their excretion through urine and feces. nih.gov The findings from this study suggested a relatively short in vivo lifetime for the picolinate complex. nih.gov

Another related compound, nicotinoyl-GABA (Pikamilon), has been studied in mice and rats, showing rapid absorption and good penetration of the blood-brain barrier. nih.gov Its elimination was primarily through urine. nih.gov While these findings are for different derivatives, they suggest that picolinic acid-based compounds can be readily absorbed and distributed in the body.

CompoundAnimal ModelKey Pharmacokinetic/Biodistribution Findings
Chromium PicolinateSprague-Dawley RatSuggests a short in vivo lifetime with excretion via urine and feces. nih.gov
Nicotinoyl-GABAMouse, RatRapid absorption, penetrates the blood-brain barrier, and is eliminated mainly in the urine. nih.gov

Exploration in Non-Mammalian Biological Systems

Microbial Research Models

Research on picolinic acid in microbial systems has primarily focused on its biodegradation. Certain bacterial strains have been identified that can utilize picolinic acid as a source of carbon and nitrogen, indicating metabolic pathways for its breakdown in the environment. This aspect is more relevant to environmental microbiology than to the use of microbes as a model to study the compound's biological effects. There is a lack of published research exploring this compound or its close analogs as potential antimicrobial agents or for other applications in microbial systems.

Plant Biology Studies

In the realm of plant biology, derivatives of picolinic acid have been investigated for their effects on plant growth. One study identified a picolinic acid derivative as a potent plant growth regulator. This suggests that compounds in this chemical class have the potential to interact with plant physiological processes. Further research in this area could explore the specific mechanisms of action and structure-activity relationships of various picolinic acid derivatives, including this compound, in different plant species.

Development of Advanced Research Models for this compound

The investigation of this compound in a preclinical setting necessitates the use of advanced research models that can accurately recapitulate complex biological processes. These models are instrumental in elucidating the compound's effects at the molecular, cellular, and tissue levels.

Genetically Engineered Non-Human Models

Currently, there is a notable absence of publicly available research detailing the use of genetically engineered non-human models specifically for the study of this compound. While genetically modified models, such as transgenic and knockout mice, are powerful tools in drug discovery for target identification and validation, their application to this particular compound has not been documented in accessible scientific literature. The development of such models would typically involve the manipulation of specific genes hypothesized to be targets of or involved in the metabolic pathways of this compound.

Future research in this area could involve the generation of models with altered expression of key enzymes or receptors to investigate the compound's mechanism of action. For instance, if this compound were hypothesized to interact with a specific cellular receptor, a knockout model lacking this receptor could be employed to confirm this interaction. Conversely, a transgenic model overexpressing the receptor might be used to study the effects of enhanced signaling in the presence of the compound.

Ex Vivo Tissue Analysis for Research

In principle, ex vivo methodologies that could be applied to research on this compound are well-established. These techniques often involve the use of tissue explants maintained in a viable state outside of the organism. For example, tissue slices from various organs could be cultured and treated with this compound to assess a range of biological responses, including changes in gene expression, protein activity, or cellular morphology. Such studies would provide valuable data on the compound's tissue-specific effects and potential mechanisms of action.

Future Directions and Emerging Research Avenues for 5 Isobutylpicolinic Acid

Interdisciplinary Research Opportunities

The inherent versatility of the picolinic acid scaffold provides a strong basis for interdisciplinary research. The future exploration of 5-isobutylpicolinic acid could benefit significantly from collaborations between chemists, biologists, material scientists, and agricultural scientists.

One of the most prominent areas for such collaboration is in medicinal chemistry . Picolinic acid and its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. nih.govnih.govnih.gov The isobutyl moiety of this compound could influence its lipophilicity and cellular uptake, potentially leading to unique pharmacological profiles. Collaborative efforts could focus on synthesizing and screening a library of compounds based on the this compound scaffold to identify novel enzyme inhibitors or receptor modulators. nih.govdovepress.com

In the realm of agrochemicals , picolinic acid derivatives are a well-established class of synthetic auxin herbicides. nih.govnih.gov Research into this compound could lead to the development of new herbicides with improved efficacy, selectivity, and environmental safety profiles. nih.gov This would necessitate joint efforts between synthetic chemists for compound design and plant biologists for bioactivity testing.

Furthermore, the field of materials science presents intriguing possibilities. The chelating properties of picolinic acid are well-known, and its derivatives can form stable complexes with various metal ions. nih.gov This characteristic could be exploited in the design of new functional materials, such as catalysts, sensors, or imaging agents. mattialopresti.com For instance, complexes of this compound with lanthanide metals could be investigated for their luminescent properties.

Table 1: Potential Interdisciplinary Research Areas for this compound

Research Area Potential Application Collaborating Disciplines
Medicinal Chemistry Development of novel anticancer, anti-inflammatory, or neuroprotective agents. Organic Chemistry, Pharmacology, Biochemistry, Molecular Biology
Agrochemicals Discovery of new herbicides with improved selectivity and environmental profiles. Synthetic Chemistry, Plant Science, Environmental Science
Materials Science Creation of new catalysts, sensors, or luminescent materials. Inorganic Chemistry, Polymer Science, Nanotechnology

Integration of Advanced Methodologies in this compound Research

Future research on this compound will undoubtedly be propelled by the integration of advanced analytical and computational methodologies. These techniques can accelerate the discovery and development process, from initial design to final application.

Computational modeling is a powerful tool for predicting the properties and activities of new molecules. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be employed to design this compound derivatives with enhanced affinity for specific biological targets. nih.govnih.govpensoft.net These computational approaches can help prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested experimentally. nih.govresearchgate.net

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. mdpi.comnih.gov Establishing HTS assays for targets of interest would enable the efficient screening of libraries of this compound derivatives, significantly speeding up the identification of lead compounds for drug or agrochemical development. stanford.edunih.gov

Advances in analytical chemistry , particularly in chromatography and spectroscopy, will be crucial for the characterization of this compound and its derivatives. Techniques like single-crystal X-ray diffraction can provide detailed information about the three-dimensional structure of these molecules and their intermolecular interactions. mattialopresti.com This structural information is invaluable for understanding their physical properties and for designing new materials.

Table 2: Advanced Methodologies Applicable to this compound Research

Methodology Application in Research Potential Impact
Computational Modeling (e.g., Molecular Docking, 3D-QSAR) Prediction of bioactivity, design of new derivatives. nih.govnih.govpensoft.net Accelerated discovery of lead compounds, reduced cost of synthesis.
High-Throughput Screening (HTS) Rapid screening of compound libraries for biological activity. mdpi.comnih.gov Efficient identification of hits for drug and agrochemical development.
Advanced Analytical Techniques (e.g., X-ray Crystallography) Structural elucidation and characterization of new compounds. mattialopresti.com Deeper understanding of structure-property relationships.

Untapped Research Potential and Novel Applications

Beyond the established areas of research for picolinic acid derivatives, there lies significant untapped potential for this compound in novel applications.

The unique structural features of this compound could be leveraged in the field of supramolecular chemistry . The combination of the pyridine (B92270) ring, the carboxylic acid group, and the isobutyl substituent could lead to the formation of interesting self-assembled structures, such as gels, liquid crystals, or molecular capsules. These materials could find applications in areas like drug delivery or catalysis.

Another area of untapped potential is in the development of chemosensors . The ability of the picolinic acid moiety to bind to metal ions could be harnessed to create sensors that can selectively detect specific metal ions in environmental or biological samples. The isobutyl group could be modified to fine-tune the sensor's selectivity and sensitivity.

Finally, the biological activities of picolinic acid as an endogenous metabolite of tryptophan suggest that its derivatives could have roles in modulating physiological processes. nih.govnih.gov Research into the effects of this compound on cellular signaling pathways could uncover novel therapeutic targets and applications.

Table 3: Untapped Research Potential and Novel Applications for this compound

Research Area Potential Novel Application Scientific Rationale
Supramolecular Chemistry Development of self-assembling materials (gels, liquid crystals). The molecular structure allows for a variety of non-covalent interactions.
Chemosensors Design of selective sensors for metal ion detection. The picolinic acid moiety acts as a metal-binding unit.
Chemical Biology Probes to study biological pathways and enzyme function. Structural similarity to endogenous molecules suggests potential biological activity. nih.gov

Q & A

Basic Research Questions

Q. How can researchers formulate a PICOT-compliant research question to study the biochemical effects of 5-Isobutylpicolinic acid?

  • Methodological Answer : Use the PICOT framework to define:

  • P opulation (e.g., specific cell lines or animal models),
  • I ntervention (e.g., dose ranges, administration routes),
  • C omparison (e.g., untreated controls or analogs),
  • O utcome (e.g., enzyme inhibition, receptor binding), and
  • T imeframe (e.g., acute vs. chronic exposure).
    For example: "In murine macrophage models (P), how does this compound (I) compared to pyridine derivatives (C) affect TNF-α suppression (O) over 24-hour exposure (T)?" This structure ensures specificity and reproducibility .

Q. What are the standard protocols for synthesizing and characterizing this compound in academic settings?

  • Methodological Answer : Follow validated synthetic routes (e.g., palladium-catalyzed coupling or microwave-assisted synthesis) with strict purity controls. Characterize using:

  • NMR (¹H/¹³C for structural confirmation),
  • HPLC-MS (purity >95%),
  • FT-IR (functional group analysis), and
  • X-ray crystallography (if novel crystalline forms are synthesized). Document reaction conditions (solvents, catalysts, yields) and spectral data in alignment with IUPAC guidelines .

Q. How can researchers ensure their study on this compound meets FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Methodological Answer :

  • Feasibility : Pilot studies to confirm compound availability and assay compatibility.
  • Novelty : Conduct a systematic literature review to identify gaps (e.g., unexplored mechanisms like epigenetic modulation).
  • Ethics : Adhere to institutional guidelines for in vitro/in vivo studies, including cytotoxicity thresholds.
  • Relevance : Align outcomes with broader biomedical goals (e.g., anti-inflammatory drug discovery) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved using meta-analytical approaches?

  • Methodological Answer : Perform a meta-analysis with:

  • Inclusion criteria : Peer-reviewed studies reporting bioavailability, half-life, or metabolic pathways.
  • Heterogeneity assessment : Calculate (proportion of variability due to heterogeneity) and H (standardized χ² statistic). If I² >50%, use random-effects models to account for between-study variance. Sensitivity analysis can identify outlier studies (e.g., conflicting solubility data due to solvent polarity variations) .

Q. What strategies optimize systematic reviews of this compound’s pharmacological targets?

  • Methodological Answer : Follow Cochrane Handbook guidelines:

  • Search strategy : Combine terms like "this compound" AND ("kinase inhibition" OR "metabolite profiling") across PubMed, Scopus, and Embase.
  • Risk of bias : Use ROBINS-I tool for non-randomized studies.
  • Data synthesis : Prioritize studies with dose-response curves or IC50 values. Address publication bias via funnel plots .

Q. How can researchers design experiments to assess this compound’s off-target effects in complex biological systems?

  • Methodological Answer :

  • Omics integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to identify unexpected pathways.
  • Network pharmacology : Use tools like STRING or KEGG to map protein-protein interaction networks.
  • Validation : CRISPR-Cas9 knockout models to confirm target specificity .

Q. What advanced statistical methods are recommended for analyzing dose-dependent responses to this compound in preclinical studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC50/IC50 determination.
  • ANOVA with post hoc tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise differences).
  • Bayesian hierarchical models : Account for variability in cross-species or cross-tissue responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.